Cas no 2648947-74-2 (4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride)

4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride is a specialized sulfonyl fluoride derivative with applications in chemical synthesis and medicinal chemistry. Its structure features an ethoxyethoxy side chain and an isopropyl group, enhancing solubility and reactivity in organic systems. The sulfonyl fluoride moiety serves as a versatile electrophile, useful in selective modifications of biomolecules and as a reactive handle in click chemistry. This compound is particularly valued for its stability under physiological conditions, making it suitable for probe development and covalent inhibitor design. Its balanced lipophilicity and reactivity profile contribute to its utility in targeted covalent binding studies and high-throughput screening applications.
4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride structure
2648947-74-2 structure
Product Name:4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride
CAS No:2648947-74-2
MF:C13H19FO4S
MW:290.350966691971
CID:6467027
PubChem ID:165906263
Update Time:2025-06-27

4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride Chemical and Physical Properties

Names and Identifiers

    • EN300-6483060
    • 2648947-74-2
    • 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride
    • 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride
    • Inchi: 1S/C13H19FO4S/c1-4-17-7-8-18-13-6-5-11(19(14,15)16)9-12(13)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3
    • InChI Key: SMRBODWPGLZCPC-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=C(C=1)C(C)C)OCCOCC)(=O)(=O)F

Computed Properties

  • Exact Mass: 290.09880842g/mol
  • Monoisotopic Mass: 290.09880842g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 61Ų

4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride Pricemore >>

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Additional information on 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride

Introduction to 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride (CAS No. 2648947-74-2)

4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, identified by the CAS number 2648947-74-2, belongs to the class of sulfonyl fluoride derivatives, which are widely recognized for their utility in synthetic chemistry and medicinal applications. The presence of both ethoxy and propyl substituents in its molecular structure contributes to its versatility, making it a valuable intermediate in the synthesis of more complex molecules.

The chemical structure of 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride consists of a benzene ring substituted at the 1-position with a sulfonyl fluoride group, at the 3-position with a propyl group, and at the 2-position with an ethoxyethoxy chain. This arrangement imparts specific electronic and steric properties that make the compound particularly useful in organic synthesis. The sulfonyl fluoride moiety is known for its reactivity in nucleophilic substitution reactions, which allows for further functionalization and the construction of more elaborate molecular architectures.

In recent years, there has been a growing interest in sulfonyl fluoride compounds due to their role as key intermediates in the development of pharmaceuticals. The reactivity of the sulfonyl fluoride group enables its conversion into other functional groups such as sulfonamides, which are prevalent in many drug molecules. This property has made 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride a compound of interest for researchers working on drug discovery and development. Its structural features also suggest potential applications in materials science, particularly in the synthesis of polymers and specialty chemicals where sulfonyl groups contribute to enhanced material properties.

One of the most compelling aspects of 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride is its utility as a building block in synthetic chemistry. The presence of multiple reactive sites allows for diverse synthetic pathways, enabling chemists to tailor the compound for specific applications. For instance, the sulfonyl fluoride group can be selectively displaced by various nucleophiles, including amines, alcohols, and thiols, facilitating the introduction of additional functional groups into the molecule. This flexibility makes it an invaluable tool for constructing complex scaffolds that are essential for drug design.

Recent studies have highlighted the importance of sulfonyl fluoride derivatives in medicinal chemistry. These compounds have been explored as inhibitors of enzymes involved in disease pathways, demonstrating promising biological activity. For example, derivatives of sulfonyl fluorides have shown efficacy against targets such as kinases and proteases, which are critical in conditions like cancer and inflammatory diseases. While 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride itself may not be directly tested as a therapeutic agent, its role as a precursor for more active compounds underscores its significance in drug discovery.

The synthesis of 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride involves multi-step organic transformations that highlight modern synthetic methodologies. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the benzene ring core efficiently. Additionally, protecting group strategies are often utilized to ensure regioselective functionalization during the synthesis process. These synthetic approaches not only showcase the compound's complexity but also demonstrate the sophistication of current chemical research practices.

The potential applications of 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride extend beyond pharmaceuticals into other areas such as agrochemicals and specialty chemicals. The unique reactivity of its sulfonyl fluoride group makes it suitable for synthesizing compounds that require specific biological activities or material properties. For instance, sulfonyl fluorides have been used to develop herbicides and fungicides due to their ability to interact with biological targets effectively.

In conclusion, 4-(2-Ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonyl fluoride (CAS No. 2648947-74-2) is a multifaceted compound with significant potential in various chemical applications. Its structural features and reactivity make it a valuable intermediate for synthesizing complex molecules, particularly in pharmaceuticals and materials science. As research continues to uncover new synthetic strategies and applications for sulfonyl fluoride derivatives, compounds like this are likely to play an increasingly important role in advancing chemical innovation.

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